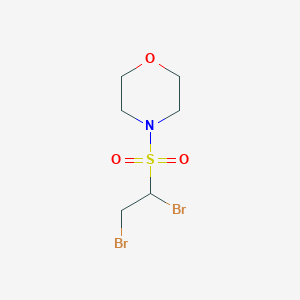

4-(1,2-Dibromoethanesulfonyl)morpholine

Beschreibung

4-(1,2-Dibromoethanesulfonyl)morpholine is a brominated sulfonyl derivative of morpholine. Its structure features a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) linked to a 1,2-dibromoethanesulfonyl group. This compound’s reactivity and applications are likely influenced by the electron-withdrawing sulfonyl group and the electrophilic bromine substituents.

Eigenschaften

CAS-Nummer |

87975-59-5 |

|---|---|

Molekularformel |

C6H11Br2NO3S |

Molekulargewicht |

337.03 g/mol |

IUPAC-Name |

4-(1,2-dibromoethylsulfonyl)morpholine |

InChI |

InChI=1S/C6H11Br2NO3S/c7-5-6(8)13(10,11)9-1-3-12-4-2-9/h6H,1-5H2 |

InChI-Schlüssel |

YXJKVIMKNQKXCT-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCCN1S(=O)(=O)C(CBr)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,2-Dibromoethanesulfonyl)morpholine typically involves the reaction of morpholine with 1,2-dibromoethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of 4-(1,2-Dibromoethanesulfonyl)morpholine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(1,2-Dibromoethanesulfonyl)morpholine undergoes various chemical reactions, including:

Nucleophilic Substitution: The dibromoethanesulfonyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of ethylsulfonyl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products:

Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives.

Oxidation: Sulfonic acid derivatives are the major products.

Reduction: Ethylsulfonyl derivatives are formed.

Wissenschaftliche Forschungsanwendungen

4-(1,2-Dibromoethanesulfonyl)morpholine has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.

Biological Studies: It is used in the study of enzyme inhibition and protein modification due to its ability to form covalent bonds with nucleophilic sites on proteins.

Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of 4-(1,2-Dibromoethanesulfonyl)morpholine involves its ability to undergo nucleophilic substitution reactions. The dibromoethanesulfonyl group is highly reactive towards nucleophiles, allowing the compound to modify proteins and other biomolecules by forming covalent bonds. This reactivity is exploited in enzyme inhibition studies, where the compound can inhibit enzyme activity by modifying active site residues.

Vergleich Mit ähnlichen Verbindungen

Structural Analog: VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)

Key Differences :

- Functional Groups: Unlike 4-(1,2-Dibromoethanesulfonyl)morpholine, VPC-14449 contains a thiazole ring fused to a 2,4-dibromoimidazole group.

- Bromine Substitution : The bromine atoms in VPC-14449 are positioned at the 2,4-sites of the imidazole ring, whereas the target compound has bromines on an ethanesulfonyl chain. Misplacement of bromines (e.g., 4,5-dibromo substitution) alters NMR spectra significantly, highlighting the sensitivity of analytical data to substituent positions .

- Synthesis and Applications : VPC-14449 was developed for selective DNA-binding applications, suggesting that brominated heterocycles in such compounds may enhance biological activity. The sulfonyl group in the target compound might instead favor electrophilic reactivity or stability in polar solvents.

Table 1: Structural and Analytical Comparison

Structural Analog: 1,2-Dimorpholinoethane-1,2-dithione

Key Differences :

- Sulfur Chemistry : The dithione compound features two thione (C=S) groups, whereas 4-(1,2-Dibromoethanesulfonyl)morpholine has a sulfonyl (SO₂) group. Thiones are less oxidized and may participate in nucleophilic reactions, while sulfonyl groups are strong electron-withdrawing moieties .

- Crystal Structure : The dithione analog adopts chair conformations in its morpholine rings and exhibits weak C–H⋯O hydrogen bonding, which could enhance crystalline stability. The brominated sulfonyl group in the target compound might disrupt such packing due to steric and electronic effects .

- Synthesis Route : The dithione compound is synthesized from morpholine, sulfur, and 4-tert-butylbenzene, contrasting with the likely bromination and sulfonation steps required for the target compound .

Research Implications and Limitations

- Bromine Position Sensitivity : Evidence from VPC-14449 underscores the critical role of halogen placement in spectral and functional properties. This suggests that 4-(1,2-Dibromoethanesulfonyl)morpholine’s bromine arrangement must be rigorously verified to avoid misinterpretation .

- Functional Group Trade-offs : The sulfonyl group may confer stability and solubility advantages over thione or imidazole-containing analogs but could limit participation in certain redox or coordination reactions.

- Data Gaps : Direct experimental data for 4-(1,2-Dibromoethanesulfonyl)morpholine are sparse. Future studies should prioritize synthesis optimization, crystallography, and comparative bioactivity assays.

References: Structural correction and NMR analysis of VPC-14449 (2014). Crystal structure of 1,2-Dimorpholinoethane-1,2-dithione (Acta Crystallographica, 2008).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.